![molecular formula C21H25N3O5 B2469272 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954610-18-5](/img/structure/B2469272.png)
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as Compound 1, is a synthetic compound that has been studied for its potential use in treating various diseases. It was first synthesized in 2011 by a group of researchers from China and has since been the subject of numerous scientific studies.
Mechanism of Action
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, in cancer cells, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 inhibits the activity of the enzyme topoisomerase II, which is necessary for cell division. In Alzheimer's disease, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 inhibits the activity of the protein alpha-synuclein, which is involved in the formation of Lewy bodies in the brain.
Biochemical and Physiological Effects:
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 induces cell cycle arrest and apoptosis, which leads to cell death. In Alzheimer's disease, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 increases the levels of acetylcholine in the brain, which improves cognitive function. In Parkinson's disease, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 reduces oxidative stress and inflammation, which protects dopaminergic neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have potent activity against various disease targets. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1. One direction is to further investigate its potential use in treating various types of cancer, including breast cancer and lung cancer. Another direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research could focus on improving the pharmacokinetic properties of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1, such as its solubility and bioavailability, to make it more effective as a therapeutic agent.
Synthesis Methods
The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 involves the reaction of 3-(3,4,5-trimethoxyphenyl)isocyanate with 1-(3-chloropropyl)-5-phenylpyrrolidine-2,4-dione in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1.
Scientific Research Applications
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 has been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. In Alzheimer's disease research, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-10-15(11-18(28-2)20(17)29-3)23-21(26)22-12-14-9-19(25)24(13-14)16-7-5-4-6-8-16/h4-8,10-11,14H,9,12-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWYNBGKTPTBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea |
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